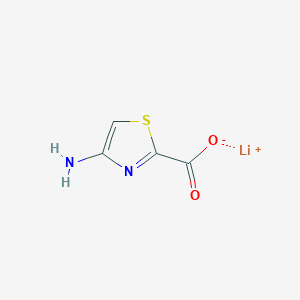

Lithium 4-aminothiazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

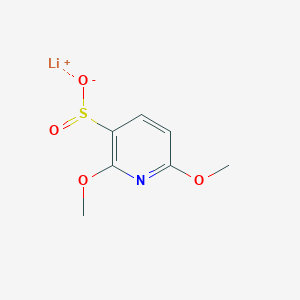

Lithium 4-aminothiazole-2-carboxylate is a compound with the CAS Number: 2361644-16-6 . It has a molecular weight of 150.09 and its IUPAC name is lithium 4-aminothiazole-2-carboxylate .

Synthesis Analysis

The synthesis of 2-aminothiazole derivatives, which includes Lithium 4-aminothiazole-2-carboxylate, has been reported in various studies . These compounds are generally prepared by the condensation of -halo ketones/ -tosylketones with thioureas or -thiocyanato carbonyl compounds with aromatic or aliphatic amine hydrochlorides .Molecular Structure Analysis

The InChI code for Lithium 4-aminothiazole-2-carboxylate is1S/C4H4N2O2S.Li/c5-2-1-9-3 (6-2)4 (7)8;/h1H,5H2, (H,7,8);/q;+1/p-1 . This code provides a specific identifier for the molecular structure of the compound.

Scientific Research Applications

- The 4-aminothiazole-2-carboxylate scaffold exhibits promising anticancer properties. Researchers have synthesized derivatives of this compound and evaluated their effectiveness against cancer cells. These derivatives can inhibit tumor growth and induce apoptosis, making them potential candidates for cancer therapy .

- The 4-aminothiazole-2-carboxylate structure possesses antioxidant properties. It can scavenge free radicals, protect cells from oxidative stress, and reduce cellular damage. Such antioxidant activity is crucial for maintaining overall health and preventing diseases .

- Studies have shown that 4-aminothiazole-2-carboxylate derivatives exhibit antimicrobial activity. They can inhibit the growth of bacteria and fungi. These compounds may find applications in developing novel antibiotics or antifungal agents .

- The 4-aminothiazole-2-carboxylate scaffold also demonstrates anti-inflammatory effects. It can modulate inflammatory pathways, potentially alleviating conditions associated with inflammation, such as arthritis or inflammatory bowel diseases .

- Interestingly, 4-aminothiazole hybrid derivatives have been investigated for their radioprotective effects. They protect tissues (such as the liver and myocardium) from radiation-induced damage. These findings open avenues for further research in radiation therapy .

- Some 4-aminothiazole-2-carboxylate derivatives act as enzyme inhibitors. For instance, they inhibit UDP-N-acetylmuramate/l-alanine ligase. Understanding their interactions with enzymes can guide drug design and development .

Anticancer Activity

Antioxidant Potential

Antimicrobial Effects

Anti-Inflammatory Properties

Radioprotective Ability

Enzyme Inhibition

Future Directions

The future directions for research on Lithium 4-aminothiazole-2-carboxylate and related compounds could involve further exploration of their therapeutic potential. For instance, 2-aminothiazole derivatives have shown promise in anticancer drug discovery . Additionally, polymer-supported approaches for the synthesis of differently substituted aminothiazoles have been suggested as a promising area for future research .

Mechanism of Action

Target of Action

Lithium 4-aminothiazole-2-carboxylate is a derivative of 2-aminothiazole, which has been found to exhibit a broad range of biological activities 2-aminothiazole derivatives have been reported to inhibit a wide range of human cancerous cell lines .

Mode of Action

2-aminothiazole derivatives have been reported to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that Lithium 4-aminothiazole-2-carboxylate may interact with its targets to inhibit their function, leading to its therapeutic effects.

Biochemical Pathways

2-aminothiazole derivatives have been reported to possess antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities . This suggests that Lithium 4-aminothiazole-2-carboxylate may affect a variety of biochemical pathways related to these activities.

Pharmacokinetics

Thiazole, a parent compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the solubility of Lithium 4-aminothiazole-2-carboxylate may influence its bioavailability.

Result of Action

2-aminothiazole derivatives have been reported to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that Lithium 4-aminothiazole-2-carboxylate may have similar effects.

Action Environment

The stability and efficacy of similar compounds may be influenced by factors such as temperature, ph, and the presence of other substances .

properties

IUPAC Name |

lithium;4-amino-1,3-thiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S.Li/c5-2-1-9-3(6-2)4(7)8;/h1H,5H2,(H,7,8);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNZNQIUAYSPQQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=C(N=C(S1)C(=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3LiN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium 4-aminothiazole-2-carboxylate | |

CAS RN |

2361644-16-6 |

Source

|

| Record name | lithium(1+) ion 4-amino-1,3-thiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2621267.png)

![N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2621268.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-bromophenyl)ethanone](/img/structure/B2621279.png)

![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2621282.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2621284.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2,6-difluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2621287.png)